4-(1-Adamantyl)benzene-1,2-diamine
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Overview
Description
4-(1-Adamantyl)benzene-1,2-diamine is a versatile chemical compound known for its unique structure and multifaceted applications. The compound features an adamantyl group attached to a benzene ring, which is further substituted with two amine groups at the 1 and 2 positions. This structure imparts significant stability and reactivity, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)benzene-1,2-diamine typically involves the functionalization of adamantane derivatives. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired compound . Another approach involves the addition of 1-bromo-2-hydroxynaphthalene to a ketone, followed by further reactions to yield the target molecule .
Industrial Production Methods: Industrial production of this compound often employs radical functionalization methods. These methods utilize carbocation or radical intermediates to achieve selective C-H functionalization, converting diamondoid C-H bonds to C-C bonds . This approach is advantageous due to its efficiency and the ability to incorporate diverse functional groups.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Adamantyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the adamantyl group enhances the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Friedel-Crafts alkylation and acylation reactions are performed using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which are valuable in medicinal chemistry and materials science .
Scientific Research Applications
4-(1-Adamantyl)benzene-1,2-diamine has extensive applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound finds applications in the production of high-energy fuels, lubricants, and advanced materials.
Mechanism of Action
The mechanism by which 4-(1-Adamantyl)benzene-1,2-diamine exerts its effects involves its interaction with molecular targets and pathways. The adamantyl group enhances the compound’s stability and facilitates its binding to specific enzymes and receptors. This interaction can modulate various biological processes, leading to its observed effects in medicinal applications .
Comparison with Similar Compounds
1,3-Dehydroadamantane: Known for its high reactivity and use in organic synthesis.
1,2-Disubstituted Adamantane Derivatives: These compounds share structural similarities and are used in similar applications.
Uniqueness: 4-(1-Adamantyl)benzene-1,2-diamine stands out due to its dual amine substitution, which imparts unique reactivity and biological activity. This makes it particularly valuable in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
4-(1-adamantyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c17-14-2-1-13(6-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQWTZNRDVNGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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